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Compound of Interest

Compound Name: Sinapine

Cat. No.: B1681761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sinapine is a naturally occurring alkaloid found predominantly in the seeds of plants from the

Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapic acid and choline.

The structural elucidation of sinapine is crucial for its potential applications in the

pharmaceutical and nutraceutical industries, owing to its antioxidant and neuroprotective

properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for the unambiguous determination of its chemical structure. This application note

provides detailed ¹H and ¹³C NMR spectral data of sinapine, a comprehensive experimental

protocol for its analysis, and a logical workflow for its structural elucidation.

Data Presentation: ¹H and ¹³C NMR Spectral Data of
Sinapine
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for sinapine. The data

for the sinapic acid moiety is based on experimental values, while the data for the choline

moiety is based on established chemical shift ranges for this functional group. The numbering

scheme for the atoms is provided in the structure below.
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Table 1: ¹H NMR Spectral Data of Sinapine (400 MHz, DMSO-d₆)

Atom
Number

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

2', 6' 7.08 s - 2H Ar-H

7 7.55 d 15.9 1H =CH-

8 6.55 d 15.9 1H =CH-

3', 5' -OCH₃ 3.84 s - 6H Ar-OCH₃

2 ~4.5 t ~5.0 2H -O-CH₂-

1 ~3.6 t ~5.0 2H -CH₂-N⁺-

N⁺(CH₃)₃ 3.21 s - 9H -N⁺(CH₃)₃

4'-OH 9.2 (broad) s - 1H Ar-OH

Table 2: ¹³C NMR Spectral Data of Sinapine (100 MHz, DMSO-d₆)
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Atom Number Chemical Shift (δ, ppm) Assignment

9 166.5 C=O (Ester)

4' 148.2 Ar-C-OH

3', 5' 145.8 Ar-C-OCH₃

7 145.5 =CH-

1' 125.8 Ar-C

8 115.2 =CH-

2', 6' 105.5 Ar-CH

1 66.0 -CH₂-N⁺-

3', 5' -OCH₃ 56.5 Ar-OCH₃

2 59.5 -O-CH₂-

N⁺(CH₃)₃ 53.8 -N⁺(CH₃)₃

Experimental Protocols
This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra of

sinapine for its structural elucidation.

Sample Preparation
Isolation and Purification: Isolate sinapine from its natural source (e.g., mustard seeds)

using appropriate extraction and chromatographic techniques to ensure high purity (>95%).

Sample Weighing: Accurately weigh approximately 5-10 mg of purified sinapine.

Solvent Selection: Dissolve the weighed sample in 0.5-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for sinapine and its residual peak can

be used as an internal reference.

Sample Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR

tube to remove any particulate matter.
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NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

2.1. 1D NMR Spectroscopy

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Temperature: 298 K.

2.2. 2D NMR Spectroscopy

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
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Pulse Program:cosygpqf.

Spectral Width: Same as ¹H NMR in both dimensions.

Number of Increments: 256-512 in the indirect dimension (F1).

Number of Scans: 2-8 per increment.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

Pulse Program:hsqcedetgpsisp2.2.

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 128-256 in the indirect dimension (F1).

Number of Scans: 4-16 per increment.

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C

correlations, crucial for connecting molecular fragments.

Pulse Program:hmbcgplpndqf.

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 256-512 in the indirect dimension (F1).

Number of Scans: 8-32 per increment.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations

between protons, which helps in determining the stereochemistry and conformation.

Pulse Program:noesygpph.

Spectral Width: Same as ¹H NMR in both dimensions.
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Mixing Time: 500-800 ms.

Number of Increments: 256-512 in the indirect dimension (F1).

Number of Scans: 8-16 per increment.

Mandatory Visualization: Workflow for Structural
Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of sinapine
using the acquired NMR data.
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1D NMR Analysis

2D NMR Analysis

Data Interpretation & Structure Assembly

¹H NMR

COSYHSQC HMBC NOESY (Optional)

Identify Proton Types
(Aromatic, Vinylic, Aliphatic)

¹³C NMR

DEPT-135/90

Identify Carbon Types
(CH₃, CH₂, CH, C)

Establish ¹H-¹H ConnectivityEstablish ¹H-¹³C One-Bond Connectivity

Assemble Molecular Fragments Determine Stereochemistry &
Conformation

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of sinapine using NMR spectroscopy.
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[https://www.benchchem.com/product/b1681761#1h-and-13c-nmr-spectral-data-of-sinapine-
for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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